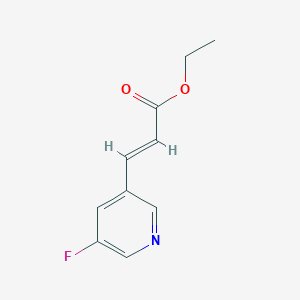

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

Description

Significance of Fluorinated Pyridine-Acrylate Scaffolds in Organic and Medicinal Chemistry

The integration of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing a compound's pharmacological profile. mdpi.comresearchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov The introduction of a fluorine atom can lead to improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation. nih.gov

Pyridine (B92270) scaffolds are a cornerstone in drug discovery, present in a multitude of approved pharmaceutical agents. mdpi.com Their ability to form hydrogen bonds and participate in various chemical interactions makes them a privileged structure in the design of biologically active compounds. mdpi.com When combined, the fluorinated pyridine moiety and the acrylate (B77674) group create a scaffold with a rich chemical reactivity and a high potential for biological activity. Acrylate derivatives, for their part, have been investigated for their anticancer properties, among other therapeutic applications. nih.govresearchgate.netnih.gov

Overview of the Research Landscape Surrounding (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

While specific, in-depth research focused solely on this compound is not extensively documented in publicly accessible literature, the broader class of fluorinated pyridine-acrylate compounds is the subject of ongoing investigation. The research landscape for these compounds is diverse, spanning from their synthesis and characterization to their application in various fields.

Synthetic methodologies for related pyridine acrylate derivatives often involve well-established organic reactions. For instance, the synthesis of similar compounds has been achieved through Heck reactions, which couple a vinyl group with an aryl halide. rsc.org Other approaches may include Wittig-type reactions or condensations to form the acrylate double bond. chemicalbook.com

The research interest in these scaffolds is largely driven by their potential as building blocks for more complex molecules, including active pharmaceutical ingredients. wikipedia.org The acrylate moiety serves as a Michael acceptor, allowing for the introduction of various nucleophiles to construct more elaborate molecular architectures. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

ethyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate |

InChI |

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+ |

InChI Key |

QLBCSIZBUKLYLG-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CN=C1)F |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CN=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Ethyl 3 5 Fluoropyridin 3 Yl Acrylate

Strategic Approaches to Constructing the (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate Backbone

The formation of the carbon-carbon bond between the pyridine (B92270) ring and the acrylate (B77674) moiety is the crucial step in synthesizing this compound. Various synthetic strategies can be employed to achieve this, with the choice of method often depending on the availability of starting materials, desired yield, and stereochemical purity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction Variants)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable precursor such as 3-bromo-5-fluoropyridine (B183902) or 3-iodo-5-fluoropyridine would be reacted with ethyl acrylate.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. mdpi.com The reaction is often carried out using palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II) as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, phosphine-free palladium systems have also been developed for such transformations. nih.gov

The reaction between a halo-fluoropyridine and ethyl acrylate is expected to yield the desired product, often with high stereoselectivity for the (E)-isomer, which is the thermodynamically more stable product. researchgate.net

Table 1: Representative Conditions for Heck Reactions in Synthesizing Similar Aryl Acrylates

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromopyridin-2-amine | Ethyl acrylate | Dichloro di(tri(o-tolylphosphine))palladium | Triethylamine (B128534) | DMF | 100 | 82 | chemicalbook.com |

| Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ | K₂CO₃ | DMF | 70 | High Conversion | mdpi.com |

This interactive table summarizes reaction conditions from similar syntheses, providing a framework for the synthesis of this compound.

Condensation and Esterification Routes

Alternative strategies for constructing the acrylate backbone involve condensation reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) olefination. These methods are particularly valuable for their high degree of stereocontrol. In this approach, the pyridine and acrylate moieties are typically brought together through the reaction of a pyridine-containing aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion.

For the synthesis of this compound, this would involve the preparation of 5-fluoropyridine-3-carbaldehyde as a key intermediate. This aldehyde can then be reacted with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetate, in a Wittig reaction. chemicalbook.com Alternatively, an HWE reaction with a phosphonate ester, like triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride), can be employed. chemicalbook.com These reactions generally show a strong preference for the formation of the (E)-alkene, which is a significant advantage for synthesizing the target compound with high stereopurity.

Following the formation of the acrylic acid derivative, a direct esterification step with ethanol (B145695) under acidic conditions would yield the final ethyl ester product. In many cases, the reaction is performed with the corresponding ester of the phosphorus reagent directly, thus combining the olefination and ester formation in a single conceptual step.

Exploration of Stereoselective Synthesis for the (E)-Isomer

Achieving a high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis of this compound. As mentioned, both the Heck reaction and olefination reactions like the HWE are known to strongly favor the formation of the trans- or (E)-isomer.

In the context of the Heck reaction, the stereoselectivity arises from the syn-addition of the palladium-aryl complex across the double bond, followed by a syn-β-hydride elimination. For terminal alkenes like ethyl acrylate, this mechanistic pathway predominantly leads to the (E)-product.

The Horner-Wadsworth-Emmons reaction is particularly renowned for its high (E)-selectivity when stabilized ylides (derived from phosphonates with electron-withdrawing groups, such as an ester) are used. The reaction intermediates can equilibrate to the more stable anti-conformation, which then undergoes elimination to form the (E)-alkene. This makes the HWE reaction a highly reliable method for obtaining the desired stereoisomer of the target compound. chemicalbook.com

Utilization of Precursors and Building Blocks in the Synthesis of this compound

The successful synthesis of the target molecule relies on the availability and reactivity of key precursors that introduce the fluoropyridine and acrylate components.

Role of Fluoropyridine Derivatives as Key Intermediates

The central building block for introducing the 5-fluoropyridin-3-yl moiety is a suitably functionalized fluoropyridine derivative. Depending on the chosen synthetic route, this key intermediate could be:

3-Bromo-5-fluoropyridine or 3-Iodo-5-fluoropyridine: These halogenated pyridines are ideal substrates for palladium-catalyzed cross-coupling reactions like the Heck reaction. The carbon-halogen bond provides a reactive site for the oxidative addition to the palladium catalyst.

5-Fluoropyridine-3-carbaldehyde: This aldehyde is the necessary precursor for condensation routes such as the Wittig or Horner-Wadsworth-Emmons reactions. Its synthesis would likely start from a more readily available fluoropyridine derivative, followed by functional group manipulation to introduce the aldehyde.

5-Fluoronicotinic acid or its derivatives: These could serve as starting materials for the synthesis of the aforementioned aldehyde or other required intermediates.

The presence of the fluorine atom on the pyridine ring can influence the reactivity of the molecule. Fluorine is an electron-withdrawing group, which can affect the electron density of the pyridine ring and the reactivity of other functional groups. The synthesis of such fluorinated heterocycles can sometimes be challenging, but methods such as palladium-catalyzed fluorination of arylboronic acid derivatives are expanding the toolkit for accessing these compounds. harvard.edunih.gov

Acrylate Moiety Introduction Strategies

Direct Coupling with Ethyl Acrylate: In the Heck reaction, ethyl acrylate itself is used as the reactant. wikipedia.org It is an inexpensive and readily available commodity chemical, making this a convergent and atom-economical approach. taylorandfrancis.com The reaction directly forms the carbon-carbon double bond and incorporates the ethyl ester in one step.

Olefination using Phosphorus Reagents: As discussed, the Wittig and Horner-Wadsworth-Emmons reactions utilize phosphorus-based reagents to form the double bond. For the introduction of the ethyl acrylate moiety, reagents such as ethyl (triphenylphosphoranylidene)acetate (for the Wittig reaction) or triethyl phosphonoacetate (for the HWE reaction) are employed. These reagents react with an aldehyde (5-fluoropyridine-3-carbaldehyde) to construct the α,β-unsaturated ester system with high (E)-selectivity.

Table 2: Comparison of Acrylate Moiety Introduction Strategies

| Strategy | Key Reagents | Key Pyridine Precursor | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Heck Reaction | Ethyl acrylate, Pd catalyst, Base | 3-Halo-5-fluoropyridine | Generally high (E) | Atom economical, convergent |

| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | 5-Fluoropyridine-3-carbaldehyde | Can be tuned, often (Z) with non-stabilized ylides | Mild reaction conditions |

This interactive table provides a comparative overview of the primary methods for introducing the acrylate functional group.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the stereoselective synthesis of alkenes. wikipedia.org For the target compound, this reaction involves the condensation of 5-fluoropyridine-3-carbaldehyde with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate. The reaction's outcome is highly dependent on several parameters, including the choice of base, solvent, and reaction temperature. conicet.gov.arresearchgate.net The primary goal of optimization is to achieve a high yield of the thermodynamically favored (E)-alkene. wikipedia.org

Effect of Base and Solvent: The selection of the base is crucial for the deprotonation of the phosphonate ester to form the reactive carbanion. The base's strength and nature, in conjunction with the solvent, can influence reaction rates and stereoselectivity. conicet.gov.ar Strong, non-nucleophilic bases are generally preferred. Studies on similar HWE reactions show that bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-Diazabicycloundec-7-ene (DBU) are effective. rsc.orgresearchgate.net The solvent must be capable of dissolving the reactants and intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly employed.

Recent advancements have explored the use of deep eutectic solvents (DES) as green, biodegradable media for the HWE reaction, which can enhance stereoselectivity and allow for catalyst/solvent reuse. rsc.org

Illustrative Data for HWE Reaction Optimization: The following table illustrates typical outcomes from an optimization study for the HWE synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |

| 2 | DBU | THF | 25 | 4 | 88 |

| 3 | NaH | THF | 0 to 25 | 2 | 92 |

| 4 | NaH | DMF | 0 to 25 | 2 | 95 |

| 5 | LiOH | Choline Chloride/Urea (DES) | 25 | 6 | 90 |

As suggested by the data, stronger bases like sodium hydride in polar aprotic solvents like THF or DMF often lead to higher yields and faster reaction times. The Masamune-Roush conditions, which utilize a weaker base like LiCl/DBU or LiCl/DIPEA, are also a mild and effective alternative for achieving high (E)-selectivity. researchgate.net

The Mizoroki-Heck reaction provides a powerful alternative route, involving the palladium-catalyzed coupling of a halo-pyridine, such as 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine, with ethyl acrylate. wikipedia.orgmdpi.com The optimization of this reaction is complex, with the catalyst system (palladium precursor and ligand), base, solvent, and temperature all playing critical roles in determining the catalytic efficiency and product yield. organic-chemistry.org

Effect of Catalyst System and Base: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand is paramount. libretexts.org While traditional systems often use phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or chelating phosphines, modern methods have also developed highly active phosphine-free catalyst systems, which can be more stable and cost-effective. libretexts.orgresearchgate.net The base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle. libretexts.org Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic amine bases (e.g., triethylamine (Et₃N)) are commonly used. wikipedia.orgorganic-chemistry.org

Illustrative Data for Mizoroki-Heck Reaction Optimization: The following table provides representative data for the optimization of the Mizoroki-Heck reaction for the synthesis of this compound from 3-bromo-5-fluoropyridine and ethyl acrylate.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 75 |

| 2 | Pd(OAc)₂ (2) | None | Et₃N | DMF | 100 | 55 |

| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Et₃N | DMAc | 120 | 89 |

| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 82 |

| 5 | Pd(OAc)₂ (1) | None | Cs₂CO₃ | DMAc | 130 | 91 |

The data indicates that ligand choice significantly impacts yield, with bulky electron-rich phosphines like tri(o-tolyl)phosphine often improving catalytic activity. The combination of a palladium precursor with a strong inorganic base like cesium carbonate in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc) can also lead to highly efficient, phosphine-free reaction conditions. organic-chemistry.org Reducing catalyst loading is another key aspect of optimization to improve the economic and environmental profile of the synthesis.

Chemical Reactivity and Transformative Chemistry of E Ethyl 3 5 Fluoropyridin 3 Yl Acrylate

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring in (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This deficiency is further intensified by the electron-withdrawing effects of both the fluorine atom at the C5 position and the ethyl acrylate (B77674) substituent at the C3 position.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally disfavored compared to benzene (B151609) and requires harsh reaction conditions. youtube.com The nitrogen atom deactivates the ring by inductively withdrawing electron density. youtube.com When such reactions do occur, substitution is directed to the C3 position (or the equivalent C5). youtube.com In this specific molecule, the C3 and C5 positions are already substituted. The remaining positions (C2, C4, C6) are highly deactivated. Therefore, electrophilic aromatic substitution on the fluoropyridine ring of this compound is exceptionally challenging and unlikely to proceed under standard conditions. Adding strong electron-donating groups to the pyridine ring can make EAS reactions more favorable, often by lowering the required reaction temperature. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. The fluorine atom at the C5 position can potentially act as a leaving group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex) before expelling the fluoride (B91410) ion. rsc.org The viability of this reaction depends on the strength of the nucleophile and the reaction conditions.

| Reaction Type | Position of Attack | Reactivity | Notes |

| Electrophilic Substitution | C2, C4, C6 | Very Low | Ring is heavily deactivated by nitrogen, fluorine, and acrylate group. youtube.com |

| Nucleophilic Substitution | C5 | Moderate | Possible with strong nucleophiles, with fluorine acting as the leaving group. rsc.org |

Reactions Involving the Alpha, Beta-Unsaturated Ester Moiety

The ethyl acrylate portion of the molecule is a classic Michael acceptor, susceptible to a variety of conjugate addition and cycloaddition reactions, while the ester group can undergo hydrolysis and transesterification. researchgate.netwikipedia.org

Michael Addition Reactions

The Michael addition, or conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds. researchgate.net In this compound, nucleophiles add to the β-carbon of the double bond, which is electron-poor due to the resonance-withdrawing effect of the adjacent ester carbonyl group. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

A wide range of nucleophiles (Michael donors) can be employed, often in the presence of a base catalyst. researchgate.net

Aza-Michael Addition: Amines (primary and secondary) can add to the acrylate to form β-amino esters. researchgate.net

Thia-Michael Addition: Thiols are excellent nucleophiles for this reaction, readily forming β-thioethers. The reaction can be catalyzed by amines or phosphines. rsc.orgnih.gov

Carbon-Michael Addition: Soft carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., malonates, acetoacetates) or organometallic reagents, can be used to form new C-C bonds. nsf.gov

The general scheme for the Michael addition is as follows:

Table of Michael Addition Reactions

| Nucleophile (Michael Donor) | Catalyst | Product Type |

|---|---|---|

| Secondary Amines (e.g., Piperidine) | Base (e.g., LiClO4) | β-Amino Ester researchgate.net |

| Thiols (e.g., Dodecanethiol) | Phosphine (B1218219) (e.g., DMPP) | β-Thioether Ester rsc.org |

| Diethyl Malonate | Base (e.g., Sodium Ethoxide) | Di-ester Adduct researchgate.net |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The electron-deficient alkene of the acrylate moiety serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions and as a dienophile in Diels-Alder reactions. wikipedia.orgwikipedia.org These reactions are highly valuable for the stereoselective synthesis of five- and six-membered rings. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or azomethine ylide) and a dipolarophile (the acrylate) to form a five-membered heterocycle. wikipedia.org The reaction is typically concerted and pericyclic. wikipedia.org For instance, reaction with an organic azide would yield a triazole precursor, while reaction with a nitrile oxide would produce an isoxazoline. researchgate.net

Diels-Alder Reaction: As a dienophile, the acrylate can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered cyclohexene (B86901) derivative. wikipedia.orgresearchgate.net The stereochemistry of the acrylate is retained in the product. researchgate.net

Hydrolysis and Transesterification of the Ethyl Acrylate

The ethyl ester group can be readily transformed through hydrolysis or transesterification.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding (E)-3-(5-fluoropyridin-3-yl)acrylic acid. Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. This equilibrium-driven process is often facilitated by using the new alcohol as a solvent to drive the reaction to completion.

Table of Ester Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | NaOH (aq), Heat | (E)-3-(5-fluoropyridin-3-yl)acrylic acid (as sodium salt) |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | (E)-3-(5-fluoropyridin-3-yl)acrylic acid |

Oxidation, Reduction, and Other Redox Transformations of this compound

The compound possesses multiple sites that can undergo redox transformations.

Oxidation: The carbon-carbon double bond is susceptible to oxidation.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide, ethyl 2,3-epoxy-3-(5-fluoropyridin-3-yl)propanoate.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent would lead to the vicinal diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by an oxidative or reductive workup would cleave the double bond, yielding pyridine-3-carbaldehyde derivatives.

Atmospheric Oxidation: Theoretical studies on ethyl acrylate show that oxidation can be initiated by hydroxyl radicals, which preferentially add to the double bond. nih.gov

Reduction: Both the acrylate moiety and the pyridine ring can be reduced.

Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., H₂, Pd/C) at low pressure will selectively reduce the alkene to yield ethyl 3-(5-fluoropyridin-3-yl)propanoate.

Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding allylic alcohol, (E)-3-(5-fluoropyridin-3-yl)prop-2-en-1-ol. This reduction may also affect the C=C double bond.

Complete Reduction: Using a combination of strong reducing agents and/or harsh conditions (high pressure hydrogenation) could potentially reduce the ester, the double bond, and even the pyridine ring to a piperidine.

Domino and Cascade Reactions for Complex Structure Formation

The dual functionality of this compound makes it an ideal substrate for domino and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.gov These processes are highly efficient as they minimize purification steps and reduce waste. researchgate.net

For example, a reaction sequence could be initiated by a Michael addition, with the resulting enolate intermediate then participating in an intramolecular cyclization or another intermolecular reaction. mdpi.com Palladium-catalyzed cascade reactions involving aryl halides and unsaturated amines have been used to generate multiple rings and stereocenters in one sequence. nih.gov Similarly, cascade reactions involving acrylates and allylic azides have been developed to directly synthesize complex heterocyclic systems like tetrahydro-pyrrolo-pyrazoles. nih.gov The reactivity of this compound could be harnessed in similar palladium-catalyzed Heck-arylation/cyclization sequences to build complex fused heterocyclic structures. researchgate.net

Structure Activity Relationship and Derivative Design for E Ethyl 3 5 Fluoropyridin 3 Yl Acrylate Analogs

Rational Design Principles for Modifying the (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate Scaffold

The rational design of analogs based on the this compound scaffold involves a systematic evaluation of its constituent parts: the 5-fluoropyridine ring and the ethyl acrylate (B77674) chain. Each component offers distinct opportunities for modification to enhance interactions with biological targets and improve drug-like properties. ufrj.brresearchgate.net

Key design strategies for this scaffold include:

Alteration of the Acrylate Moiety: The α,β-unsaturated ester functions as a Michael acceptor, which can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. nih.gov The ethyl ester itself can be modified to alter solubility, cell permeability, and susceptibility to hydrolysis by esterases. nih.gov Replacing the ester with bioisosteric groups can improve metabolic stability and modulate activity. researchgate.net

Conformational Restriction: The linker between the pyridine (B92270) ring and the ester group is relatively flexible. Introducing conformational constraints, for instance, by incorporating the acrylate into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

These principles guide the design of new analogs toward improved pharmacological profiles. drughunter.com

Synthetic Strategies for Functional Group Diversification on the Fluoropyridine Ring

The 5-fluoropyridine ring is a key component for modification. Several synthetic strategies can be employed to introduce a variety of functional groups at the 2-, 4-, and 6-positions, thereby creating a library of analogs for structure-activity relationship (SAR) studies.

One primary strategy is the use of nucleophilic aromatic substitution (SNAr) reactions. Halogenated pyridines are reactive towards nucleophiles, and this reactivity can be exploited to introduce amines, alcohols, and thiols. mdpi.com For instance, starting with a di- or tri-halogenated pyridine precursor before the attachment of the acrylate side chain would allow for selective substitution.

Another powerful method is palladium-catalyzed cross-coupling , such as the Suzuki–Miyaura reaction. mdpi.com This approach allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridine ring. This strategy offers a convergent and efficient pathway to a diverse set of 3,5-disubstituted pyridine derivatives. mdpi.comnih.gov

The table below outlines potential synthetic transformations for diversifying the fluoropyridine ring.

| Strategy | Reagents and Conditions | Potential Modifications |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) | Introduction of aryl, heteroaryl, and alkyl groups. mdpi.com |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | Introduction of primary and secondary amine functionalities. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Introduction of alkynyl groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R-NH₂), base, polar aprotic solvent (e.g., DMF, DMSO) | Introduction of alkoxy, thioether, and amino groups on activated (e.g., di-halo) pyridine rings. mdpi.com |

These synthetic routes provide a robust toolbox for systematically exploring the chemical space around the fluoropyridine core of this compound.

Exploration of Variations in the Acrylate Ester Group and its Substituents

The acrylate ester moiety is crucial for both the reactivity and the pharmacokinetic profile of the molecule. nih.gov Systematic variation of the ester group and exploration of bioisosteric replacements are key strategies in analog design.

The synthesis of different acrylate esters can be achieved by reacting the corresponding acrylic acid with various alcohols under acidic or basic conditions. nih.govnih.gov For example, refluxing the oxazolone (B7731731) precursor with different aliphatic alcohols can yield a series of methyl, ethyl, propyl, and butyl esters. nih.govnih.gov This allows for fine-tuning of properties such as lipophilicity and solubility. The hydrolysis of acrylate esters by carboxylesterases is a known metabolic pathway, and altering the ester group can modulate the rate of this detoxification process. nih.gov

Bioisosteric replacement of the ester functional group is a widely used strategy in drug design to improve metabolic stability and modify biological activity. drughunter.comresearchgate.net The ester can be replaced with groups that mimic its size, shape, and electronic properties but are less prone to hydrolysis.

The following table summarizes potential modifications to the acrylate ester group.

| Modification Type | Example Group | Rationale |

| Alkyl Ester Variation | Methyl, Propyl, tert-Butyl | Modulates lipophilicity, solubility, and rate of enzymatic hydrolysis. nih.gov |

| Amide Bioisostere | -CONH₂, -CONHR | Introduces hydrogen bond donor capability, potentially altering target binding and increasing metabolic stability. researchgate.net |

| Ketone Bioisostere | -COCH₃ | Removes the hydrolytically labile ester oxygen while maintaining a similar steric profile and hydrogen bond accepting capability. |

| Heterocyclic Bioisosteres | Oxadiazole, Triazole | Acts as a metabolically stable mimic of the ester, maintaining electronic properties and potentially enhancing oral bioavailability. researchgate.netdrughunter.com |

| α-Substitution | Methyl group at the α-position (methacrylate) | May alter reactivity and enzymatic hydrolysis rates, although effects can be minor. nih.gov |

Such modifications can lead to analogs with improved potency, selectivity, and pharmacokinetic properties, overcoming limitations associated with simple ester functionalities. researchgate.net

Integration of this compound into Fused Heterocyclic and Polycyclic Architectures

Integrating the this compound scaffold into more complex, rigid ring systems is an advanced design strategy to create novel chemical entities with potentially enhanced biological activity. The acrylate moiety serves as a versatile handle for various cyclization reactions.

One prominent approach is the use of [3+2] cycloaddition reactions . In this method, the acrylate can act as a dipolarophile, reacting with in-situ generated N-ylides or other 1,3-dipoles to form five-membered heterocyclic rings. nih.govresearchgate.net This strategy can lead to the formation of highly functionalized, fused polyheterocyclic compounds under mild conditions. nih.govresearchgate.net

Another strategy involves intramolecular cyclization or tandem Michael addition-cyclization reactions . By introducing a suitable nucleophile elsewhere on the scaffold (e.g., on the pyridine ring or as part of the ester group), a subsequent intramolecular reaction with the acrylate can be triggered. For example, reaction with a binucleophile like ethyl glycinate (B8599266) can lead to the formation of new heterocyclic rings, such as furans or pyrroles, fused or appended to the core structure. researchgate.netsemanticscholar.org

The electron-deficient nature of the acrylate also makes it a good dienophile for Diels-Alder [4+2] cycloaddition reactions . wikipedia.org Reaction with a suitable diene could yield complex cyclohexene (B86901) derivatives, effectively creating a rigid, polycyclic architecture incorporating the 5-fluoropyridin-3-yl substituent.

These synthetic pathways allow for the transformation of a relatively simple, flexible acrylate into complex, three-dimensional structures, which is a powerful method for exploring new regions of chemical space and identifying novel bioactive conformations.

Advanced Spectroscopic Characterization and Computational Analysis of E Ethyl 3 5 Fluoropyridin 3 Yl Acrylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the vinylic protons of the acrylate (B77674) backbone, and the protons on the fluoropyridine ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The vinylic protons appear as doublets with a large coupling constant (typically >15 Hz), which is characteristic of a trans (E) configuration. The protons on the pyridine (B92270) ring will show chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift (around 166 ppm). rsc.org The olefinic carbons of the acrylate group and the carbons of the pyridine ring will appear in the aromatic/vinylic region of the spectrum. The presence of the fluorine atom will induce C-F coupling, which can be observed for the carbon directly attached to fluorine and, to a lesser extent, for adjacent carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~1.35 | Triplet | ~7.1 | -OCH₂CH₃ |

| ~4.28 | Quartet | ~7.1 | -OCH₂CH₃ |

| ~6.50 | Doublet | ~16.0 | Acrylate Cα-H |

| ~7.70 | Doublet | ~16.0 | Acrylate Cβ-H |

| ~7.50 | Doublet of triplets | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | Pyridine C4-H |

| ~8.50 | Doublet | J(H-H) ≈ 2.5 | Pyridine C6-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.2 | -OCH₂CH₃ |

| ~60.8 | -OCH₂CH₃ |

| ~121.0 | Acrylate Cα |

| ~122.0 (d, J(C-F) ≈ 25 Hz) | Pyridine C4 |

| ~131.0 (d, J(C-F) ≈ 5 Hz) | Pyridine C3 |

| ~137.0 (d, J(C-F) ≈ 20 Hz) | Pyridine C6 |

| ~142.0 | Acrylate Cβ |

| ~148.0 (d, J(C-F) ≈ 10 Hz) | Pyridine C2 |

| ~159.0 (d, J(C-F) ≈ 260 Hz) | Pyridine C5 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, between the two vinylic protons, and between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. Key expected correlations would include the vinylic proton (Cβ-H) to the pyridine ring carbons (C3, C2, C4) and the carbonyl carbon, as well as the ethyl protons to the carbonyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands characteristic of the ester and acrylate functionalities. A prominent peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ester. researchgate.net The C=C stretching of the acrylate moiety is expected around 1640 cm⁻¹. Vibrations associated with the pyridine ring and the C-F bond would appear in the fingerprint region (below 1600 cm⁻¹). Specifically, C-F stretching vibrations typically appear as a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | C-H stretch (aromatic/vinylic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (alkene) |

| ~1580, 1470 | C=C, C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~1180 | C-F stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₀FNO₂), the exact mass of the molecular ion [M]⁺ is 195.0692 u.

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion would be expected to undergo characteristic fragmentation. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to form an acylium ion [M-45]⁺. Another likely fragmentation is the loss of an ethylene molecule via McLafferty rearrangement if sterically feasible, or cleavage at other points along the acrylate chain. The fluoropyridine ring is relatively stable but could fragment through the loss of HF or HCN.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 167 | [M - C₂H₄]⁺ |

| 150 | [M - OCH₂CH₃]⁺ |

| 122 | [C₇H₄FN]⁺ (Fluoropyridinyl-acetylene ion) |

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SC-XRD analysis of this compound would provide definitive proof of its structure.

This technique would confirm the (E)-stereochemistry of the double bond by directly observing the trans arrangement of the substituents. It would also reveal detailed conformational information, such as the dihedral angles between the plane of the pyridine ring and the acrylate group. In similar structures, the acrylate moiety and the aromatic ring are often nearly coplanar to maximize π-conjugation. nih.gov Furthermore, SC-XRD provides precise measurements of bond lengths and angles, which can be compared with theoretical values. Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. researchgate.net

Table 5: Expected Structural Parameters from SC-XRD

| Parameter | Expected Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C=C-C(O) Bond Angle | ~120° |

Quantum Chemical Computations and Molecular Modeling of this compound

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental findings. researchgate.net A typical calculation, for example at the B3LYP/6-311+G(d,p) level of theory, can provide valuable insights into the molecule's properties. eurjchem.com

Geometry Optimization: DFT can predict the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles that can be compared with SC-XRD data.

Spectroscopic Prediction: Computational methods can simulate NMR, IR, and Raman spectra. Calculated ¹H and ¹³C chemical shifts, after appropriate scaling, often show excellent correlation with experimental values and can aid in spectral assignment. researchgate.net Similarly, calculated vibrational frequencies can be used to assign bands in experimental IR and Raman spectra.

Electronic Properties: Molecular orbital analysis provides information about the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition properties. The distribution of these orbitals reveals the electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule, which is crucial for understanding its reactivity.

Table 6: Representative Data from a Hypothetical DFT Calculation

| Property | Predicted Value/Information |

|---|---|

| Optimized Geometry | Planar conformation of the pyridine-acrylate system |

| HOMO Energy | ~ -6.5 eV (Localized on the acrylate and pyridine π-system) |

| LUMO Energy | ~ -1.8 eV (Localized primarily on the acrylate and pyridine π*-system) |

| HOMO-LUMO Gap | ~ 4.7 eV |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which aims to determine the lowest-energy arrangement of atoms in a molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost in studying organic molecules. cbijournal.com

Table 1: Selected Theoretical Geometric Parameters for this compound (Note: Data is illustrative based on typical values for similar structures, calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=C (acrylate) | 1.35 Å | |

| C-C (acrylate-pyridyl) | 1.48 Å | |

| C=O (carbonyl) | 1.23 Å | |

| C-O (ester) | 1.36 Å | |

| C-F (pyridyl) | 1.35 Å | |

| Bond Angles | ||

| C=C-C (acrylate) | 121.5° | |

| C-C=O (carbonyl) | 124.0° | |

| C-O-C (ester) | 116.5° | |

| Dihedral Angle | ||

| C(pyridyl)-C-C=C | ~180.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the structure and reactivity of molecules. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy is related to the electron affinity and indicates its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov These parameters are crucial for understanding the electronic and optical properties of a molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Data is illustrative and represents typical values obtained from DFT calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.85 eV |

| ELUMO | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. acadpubl.eu It provides a detailed picture of the bonding and antibonding interactions by examining the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound via NBO Analysis (Note: Data is illustrative of typical NBO results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N (pyridyl) | π(C-C) (pyridyl ring) | 22.5 | n → π |

| LP(2) O (carbonyl) | π(C=C) (acrylate) | 28.1 | n → π |

| LP(1) O (ester) | π(C=O) (carbonyl) | 18.9 | n → π |

| π(C=C) (acrylate) | π(C-C) (pyridyl ring) | 15.4 | π → π |

| π(C-C) (pyridyl ring) | π(C=C) (acrylate) | 19.8 | π → π |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions.

Different colors on the MEP surface represent different potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. For this compound, the MEP surface would show significant negative potential around the electronegative atoms: the carbonyl oxygen, the pyridine nitrogen, and the fluorine atom. These sites represent the primary centers for electrophilic interactions. Positive potential would be localized around the hydrogen atoms of the ethyl group and the vinylic proton, indicating sites for potential nucleophilic attack. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure. DFT calculations are commonly used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

FT-IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Predicted spectra can help in the assignment of experimental absorption bands to specific functional groups, such as the C=O stretch of the ester, the C=C stretch of the acrylate, and vibrations associated with the fluoropyridine ring. cbijournal.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), provide valuable insights into the electronic environment of each atom and can aid in the interpretation of experimental NMR spectra. researchgate.net

Table 4: Illustrative Comparison of Theoretical and Expected Experimental Spectroscopic Data (Note: Theoretical values are representative and require scaling for accurate comparison.)

| Parameter | Functional Group / Atom | Theoretical Value | Expected Experimental Range |

| FT-IR (cm⁻¹) | |||

| C=O Stretch (Ester) | ~1750 cm⁻¹ | 1710-1730 cm⁻¹ | |

| C=C Stretch (Acrylate) | ~1645 cm⁻¹ | 1620-1640 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | 1200-1300 cm⁻¹ | |

| ¹H NMR (ppm) | |||

| Vinylic-H | ~6.5-8.0 ppm | 6.0-8.5 ppm | |

| Pyridyl-H | ~7.5-9.0 ppm | 7.0-9.0 ppm | |

| O-CH₂ (Ethyl) | ~4.3 ppm | 4.1-4.4 ppm | |

| ¹³C NMR (ppm) | |||

| C=O (Carbonyl) | ~166 ppm | 165-170 ppm | |

| C-F (Pyridyl) | ~160 ppm | 158-165 ppm (JC-F) |

Mechanistic Investigations and in Vitro Biological Target Interactions of E Ethyl 3 5 Fluoropyridin 3 Yl Acrylate and Its Analogs

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The molecular mechanisms of action for pyridine-containing compounds can be diverse, often influenced by the nature and position of substituents on the pyridine (B92270) ring. For analogs of (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate, the pyridine moiety is a key structural feature that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. The introduction of a fluorine atom, as in the case of this compound, can significantly alter the compound's electronic properties, potentially influencing its metabolic stability and interaction with target proteins.

While specific cellular studies on this compound are not extensively documented, research on related pyridine derivatives suggests potential mechanisms of action. For instance, some pyridine-based compounds have been investigated for their ability to modulate signaling pathways involved in cell proliferation and inflammation. The acrylate (B77674) moiety also presents a reactive site for potential covalent interactions within the cellular environment.

In Vitro Enzyme Modulation and Inhibition Studies

The inhibitory activity of various acrylate derivatives against a range of enzymes has been a subject of scientific inquiry. For example, chalcone (B49325) derivatives containing an acrylate-like structure have been shown to inhibit cholinesterases and glutathione (B108866) S-transferase (GST). nih.gov In one study, a novel chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, demonstrated inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and GST, with Ki values of 11.13 ± 1.22 µM, 8.74 ± 0.76 µM, and 14.19 ± 2.15 µM, respectively. nih.gov

Below is an interactive data table summarizing the enzyme inhibition data for a related chalcone derivative.

| Enzyme | Ki (µM) |

| Acetylcholinesterase (AChE) | 11.13 ± 1.22 |

| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 |

| Glutathione S-transferase (GST) | 14.19 ± 2.15 |

Data from a study on a chalcone derivative with an acrylate-like structure. nih.gov

Receptor Binding and Ligand Activity Profiling (e.g., S1P1 receptor, P2X7 receptor, TRBP modulation)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. The receptors of interest in the context of this article are the Sphingosine-1-phosphate receptor 1 (S1P1), the P2X7 receptor, and the TAR-RNA binding protein (TRBP).

S1P1 Receptor: The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of the immune and vascular systems. Modulation of S1P1 has been a successful strategy in the treatment of autoimmune diseases. While there is no direct evidence of this compound binding to the S1P1 receptor, the exploration of novel scaffolds for S1P1 modulation is an active area of research.

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammation and apoptosis. edgccjournal.org Antagonists of the P2X7 receptor are being investigated as potential treatments for a variety of inflammatory conditions. edgccjournal.org The development of novel P2X7 receptor antagonists has involved the exploration of diverse chemical structures, and it is conceivable that pyridinyl acrylate derivatives could be evaluated for their activity at this receptor. edgccjournal.orgresearchgate.net

TRBP Modulation: TRBP is a component of the RNA-induced silencing complex (RISC) and is involved in the maturation of microRNAs (miRNAs). Modulation of TRBP activity could therefore have downstream effects on gene expression. The interaction of small molecules with components of the miRNA processing machinery is a relatively new field of study, and the potential for this compound or its analogs to modulate TRBP remains to be investigated.

Protein-Ligand Interaction Studies through Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. For various acrylate-based compounds, these methods have been employed to understand their interaction with the colchicine-binding site on tubulin, providing insights into their antiproliferative activity. nih.gov

In the case of enzyme inhibitors, molecular docking can reveal key interactions within the active site. For the aforementioned chalcone derivative, docking studies showed strong binding to AChE, BChE, and GST, with binding energies of -11.24, -8.56, and -10.39 kcal/mol, respectively. nih.gov These studies often highlight the importance of specific functional groups in establishing favorable interactions with amino acid residues.

Although specific molecular docking studies for this compound are not yet published, such investigations would be valuable in predicting its potential biological targets and guiding the design of more potent analogs. The 5-fluoropyridin-3-yl moiety would be of particular interest in these simulations to understand its contribution to binding affinity and selectivity.

The following interactive table presents the binding energies from a molecular docking study of a related chalcone derivative.

| Protein Target | Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | -11.24 |

| Butyrylcholinesterase (huBChE) | -8.56 |

| Glutathione S-transferase | -10.39 |

Data from a molecular docking study of a chalcone derivative. nih.gov

Investigation of Pathway Modulation (e.g., miRNA maturation)

The modulation of cellular pathways by small molecules can have significant therapeutic implications. One such pathway is the maturation of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. The biogenesis of miRNAs is a multi-step process involving several key proteins, including TRBP.

The discovery of small molecules that can inhibit miRNA processing is an area of growing interest. While there is no direct research linking this compound to the modulation of miRNA maturation, the potential for small molecules to interfere with this pathway is an exciting frontier in drug discovery. Future studies could explore the effects of this compound and its analogs on the expression levels of specific miRNAs and the activity of proteins involved in their processing.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences Excluding Clinical Outcomes

A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

(E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate serves as a highly valuable building block in the synthesis of a wide array of more complex molecules for both the pharmaceutical and agrochemical industries. The reactivity of its α,β-unsaturated ester functional group, coupled with the electronic properties of the 5-fluoropyridine ring, makes it a prime candidate for various chemical transformations.

The acrylate (B77674) portion of the molecule is susceptible to Michael addition reactions, allowing for the introduction of a diverse range of substituents. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Furthermore, the pyridine (B92270) ring can be functionalized through various substitution reactions, and the fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets. This dual reactivity allows chemists to construct a library of derivatives with varied structural motifs, which is a critical step in the search for new bioactive compounds.

The fluorinated pyridine core is a common feature in many successful drugs and agrochemicals. The presence of fluorine can enhance properties such as lipophilicity and metabolic stability, which are crucial for the pharmacokinetic profile of a drug candidate. Therefore, this compound is a readily available starting material for the incorporation of this important structural element.

Lead Compound Identification and Optimization Strategies in Drug Discovery

In the realm of drug discovery, the identification of a promising "lead compound" is a critical first step. The this compound scaffold has been investigated as a foundation for the development of new therapeutic agents. Its structural alerts, such as the reactive acrylate group, can be strategically modified to interact with specific biological targets.

Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For scaffolds based on this compound, several optimization strategies can be employed:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with modifications at different positions of the molecule (the pyridine ring, the acrylate chain), researchers can determine which structural features are essential for biological activity. For example, the position and nature of substituents on the pyridine ring can be varied to probe the binding pocket of a target enzyme or receptor.

Bioisosteric Replacement: The fluorine atom or other functional groups on the pyridine ring can be replaced with other groups that have similar steric and electronic properties. This can lead to improved affinity or reduced off-target effects.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how analogues of this compound will bind to a target protein. This allows for a more rational design of new compounds with enhanced properties.

A variety of acrylate derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, studies on other acrylate-based compounds have shown that they can act as tubulin polymerization inhibitors, a mechanism of action for several successful chemotherapy drugs. nih.govnih.govresearchgate.netresearchgate.net This suggests that derivatives of this compound could also be explored for similar activities.

Exploration in the Development of Targeted Molecular Probes and Chemical Tools

Targeted molecular probes are essential tools for studying biological processes at the molecular level. These probes are designed to interact with a specific target, such as an enzyme or a receptor, and often carry a reporter group (e.g., a fluorescent tag) that allows for their detection.

The this compound scaffold can be readily adapted for the development of such probes. The reactive acrylate moiety can be used to covalently link the molecule to its biological target, which can be useful for identifying and characterizing the target. Alternatively, the pyridine ring can be modified to incorporate a fluorescent dye or other reporter group.

The development of these chemical tools allows researchers to investigate the function of specific proteins in health and disease, and to screen for new drug candidates that modulate the activity of these proteins.

Theoretical Frameworks for Drug Design and Development Based on this compound Scaffolds

Modern drug design heavily relies on theoretical and computational methods to guide the synthesis and evaluation of new drug candidates. For scaffolds based on this compound, these theoretical frameworks can provide valuable insights into their potential as therapeutic agents.

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be developed. This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. The this compound scaffold, with its defined arrangement of hydrogen bond donors and acceptors, aromatic features, and a reactive center, provides a solid basis for constructing such models.

Quantum Mechanical Calculations: These calculations can be used to determine the electronic properties of this compound and its derivatives, such as their charge distribution and reactivity. This information can help to understand how these molecules interact with their biological targets and to design new compounds with improved binding affinities.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of this compound-based ligands when bound to their target proteins. This can provide insights into the stability of the complex and the key interactions that are responsible for binding.

By integrating these theoretical approaches with experimental synthesis and biological testing, researchers can accelerate the drug discovery process and increase the likelihood of developing new and effective medicines based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for preparing (E)-Ethyl 3-(5-fluoropyridin-3-yl)acrylate, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation or Heck coupling . For condensation, ethyl acetoacetate reacts with 5-fluoronicotinaldehyde under acidic conditions (e.g., acetic acid) with dehydrating agents like molecular sieves (Drierite) . For Heck coupling, palladium or ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) enable cross-coupling between acrylates and fluorinated pyridine halides, requiring optimized temperatures (75–100°C) and solvents (ethanol or water) . Key factors include:

- Catalyst choice : Ru or Pd complexes improve yields in coupling reactions.

- Solvent polarity : Polar solvents (EtOH, H₂O) enhance reaction rates.

- Steric effects : Fluorine at the pyridine 5-position may hinder reactivity, necessitating longer reaction times (e.g., 144 hours for condensation) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- α,β-unsaturated ester : Doublets at δ 6.3–7.6 ppm (J = 16.0 Hz) for the acrylate protons .

- Pyridine ring : Fluorine-induced deshielding causes splitting; e.g., 5-fluoropyridin-3-yl protons appear as multiplets at δ 7.6–8.5 ppm .

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C).

- MS : Molecular ion [M+H]⁺ at m/z 224.2 (C₁₀H₁₁FNO₂⁺) with fragmentation patterns confirming the acrylate and fluoropyridine moieties .

Q. What are the key considerations in optimizing reaction conditions for acrylate derivatives to achieve high (E)-selectivity?

- Methodological Answer :

- Steric control : Bulky substituents on the pyridine ring favor the (E)-isomer by hindering rotation around the C=C bond.

- Catalytic systems : Use Pd(0) or Ru catalysts with chelating ligands (e.g., phosphines) to stabilize the transition state .

- Solvent effects : Non-polar solvents (hexane) reduce isomerization post-synthesis.

- Reaction monitoring : Track isomer ratios via HPLC or TLC (CH₂Cl₂/EtOAc 8:2) to adjust conditions dynamically .

Advanced Research Questions

Q. How can computational methods such as DFT aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Electron density analysis : Calculate Fukui functions (local softness) to identify nucleophilic (pyridine N) and electrophilic (acrylate β-carbon) sites .

- HOMO-LUMO gaps : Assess global hardness (ΔE ≈ 4–5 eV for acrylates) to predict stability and charge-transfer interactions .

- Solvent modeling : Use implicit solvation models (e.g., COSMO) to simulate solvent effects on reaction pathways .

Q. What challenges arise in resolving crystallographic data for fluorinated pyridine acrylates, and how can they be addressed using modern software?

- Methodological Answer :

- Challenges : Fluorine’s high electron density causes weak diffraction signals; disorder in the acrylate chain complicates refinement .

- Solutions :

- Data collection : Use high-intensity X-rays (synchrotron) to enhance resolution.

- Software tools : SHELXL for refining anisotropic displacement parameters and SHELXE for phase extension in twinned crystals .

- Validation : Apply PLATON’s ADDSYM to check for missed symmetry and R1 convergence below 5% .

Q. How do steric and electronic effects of the 5-fluoro substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature increases pyridine’s electrophilicity, enhancing oxidative addition in Pd-catalyzed couplings .

- Steric effects : The 5-fluoro group reduces steric hindrance compared to bulkier substituents (e.g., methoxy), allowing better access to the catalytic site.

- Case study : In Ru-catalyzed alkenylation, 5-fluoropyridinyl acrylates achieve 80% yield vs. 60% for non-fluorinated analogs due to improved electronic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.